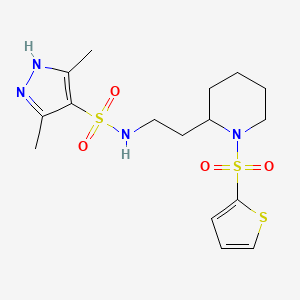

3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Descripción

This compound is a sulfonamide derivative featuring a 3,5-dimethylpyrazole core linked via a sulfonamide group to a substituted piperidine-ethyl moiety. The piperidine ring is further functionalized with a thiophene-2-ylsulfonyl group, which introduces aromatic and electron-withdrawing characteristics.

Propiedades

IUPAC Name |

3,5-dimethyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S3/c1-12-16(13(2)19-18-12)26(21,22)17-9-8-14-6-3-4-10-20(14)27(23,24)15-7-5-11-25-15/h5,7,11,14,17H,3-4,6,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIDFQUZBSZFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₃N₃O₅S₃

- Molecular Weight : 433.6 g/mol

- CAS Number : 1219844-88-8

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,5-Dimethyl-Pyrazole | E. coli | 40 µg/mL |

| 3,5-Dimethyl-Pyrazole | Staphylococcus aureus | 20 µg/mL |

These results indicate the potential of this compound as an antimicrobial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported that derivatives showed up to 93% inhibition of IL-6 at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor properties of pyrazole derivatives, including the compound . The results indicated significant inhibition of tumor cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity of pyrazole-based compounds against Candida albicans. Results showed that the compound effectively reduced fungal growth at concentrations as low as 25 µg/mL.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related sulfonamide derivatives, focusing on substituent effects and synthetic methodologies. Below is a comparative analysis based on available evidence:

Structural Analogues

3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (Compound 17, )

- Core Structure : Shares the 3,5-dimethylpyrazole-4-sulfonamide backbone.

- Substituent Variation : Replaces the thiophene-sulfonyl-piperidine-ethyl group with a pyrazin-2-yloxy-cyclohexyl moiety.

- Synthesis : Synthesized via a similar sulfonylation protocol (GP1) with a 55% yield, suggesting comparable synthetic accessibility .

- Implications : The pyrazine group may enhance solubility due to its polarity, whereas the thiophene-sulfonyl group in the target compound could improve lipophilicity and membrane permeability.

N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide () Core Structure: Features a pyrazole ring but lacks the sulfonamide linkage. Substituent Variation: Includes a benzothiophene-carboxamide group instead of the thiophene-sulfonyl-piperidine system.

Key Comparative Data

Functional and Pharmacological Insights

- Electron-Withdrawing Groups : The thiophene-sulfonyl group in the target compound may confer metabolic stability compared to the pyrazine-oxide group in Compound 17, which could be prone to redox reactions .

- Piperidine vs.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of the piperidine ring, which may explain the lack of reported yields or purity data in the provided evidence.

- Biological Data Gap: No activity data (e.g., IC₅₀, Ki) are available for direct pharmacological comparison. Studies on analogous compounds suggest sulfonamide derivatives often target carbonic anhydrases or kinases, but this remains speculative for the target compound .

Q & A

Q. How can researchers optimize the synthesis of 3,5-dimethyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., ethanol or DMF for solubility control), temperature modulation (reflux conditions for reaction completion), and purification via column chromatography or recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate formation, while spectroscopic methods (NMR, IR) confirm structural fidelity .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (−SO₂−NH−) and thiophene rings .

Q. What experimental approaches are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 24–72 hours. Degradation is quantified via HPLC, with kinetic modeling (e.g., Arrhenius plots) predicting shelf-life. Solid-state stability is assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock, Schrödinger) simulates binding to targets like enzymes or receptors. Experimental validation involves comparing computed binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, incubation times). Harmonization includes:

- Standardized protocols (e.g., NIH/WHO guidelines for antiproliferative assays).

- Cross-validation using orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Meta-analysis of structural analogs to isolate substituent effects .

Q. What methodological frameworks are used to establish structure-activity relationships (SAR) for this compound’s derivatives?

- Methodological Answer : SAR studies require systematic substitution at the pyrazole (C3/C5 methyl groups) and piperidine-thiophene moieties. Biological screening (e.g., IC₅₀ determination in kinase inhibition assays) is paired with computational QSAR models. Free-energy perturbation (FEP) simulations quantify substituent contributions to binding .

Q. How do researchers determine the dominant reaction pathways in the synthesis of this compound using spectroscopic methods?

- Methodological Answer : Real-time monitoring via in-situ NMR or Raman spectroscopy identifies intermediates (e.g., sulfonyl chloride intermediates). Quenching experiments followed by LC-MS/MS analysis reveal transient species. Kinetic isotope effects (KIE) and isotopic labeling (¹³C/²H) trace mechanistic steps .

Q. What statistical methods are applied to design experiments for optimizing reaction conditions or biological assays?

- Methodological Answer : Design of Experiments (DoE) tools like factorial designs (full or fractional) screen variables (e.g., solvent polarity, catalyst loading). Response Surface Methodology (RSM) optimizes yield/purity. Bayesian optimization reduces trial-and-error in high-throughput screening .

Notes on Data Contradictions and Reliability

- Synthesis Discrepancies : Variations in reported yields may stem from solvent purity or catalyst sources. Replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) minimizes variability .

- Biological Activity Conflicts : Differences in IC₅₀ values may reflect assay sensitivity (e.g., ATP concentration in kinase assays). Normalization to reference compounds (e.g., staurosporine) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.